4-(3,4-Difluoro-phenoxy)butanenitrile
Description
4-(3,4-Difluoro-phenoxy)butanenitrile is a nitrile derivative featuring a butanenitrile backbone substituted with a 3,4-difluorophenoxy group. Its molecular formula is C₁₀H₉F₂NO, with a molecular weight of 197.19 g/mol.
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIAIHGQDPUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,4-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For instance, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-(3,4-Difluoro-phenoxy)butanenitrile with three structurally related nitriles from literature:
Key Observations:
Fluorine’s electronegativity may improve metabolic stability relative to non-halogenated analogues, a common trait in drug design .
Biological Activity: 4-(Methylthio)butanenitrile is a glucosinolate hydrolysis product in Brassica species, acting as a plant defense metabolite against herbivores . The glucosylated nitrile from Sedum bulbiferum (Compound 13) demonstrates how sugar moieties can modulate solubility and bioactivity, though its specific role remains uncharacterized . The patented bicyclic nitrile exemplifies pharmaceutical applications, where nitriles serve as intermediates or bioactive cores in drug discovery .
Synthetic Accessibility: Nitriles like 4-(methylthio)butanenitrile are commercially available (e.g., Santa Cruz Biotechnology) or synthesized via glucosinolate hydrolysis .
Biological Activity
4-(3,4-Difluoro-phenoxy)butanenitrile is a synthetic organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F2N, with a molecular weight of approximately 195.18 g/mol. The compound features a butanenitrile moiety attached to a phenoxy group that is substituted with two fluorine atoms at the 3 and 4 positions. This substitution is known to influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances the lipophilicity of the molecule, allowing it to penetrate cellular membranes more effectively. This characteristic may facilitate interactions with enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation: It can potentially modulate receptor activity, affecting signaling pathways within cells.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections.
- Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer effects.
Study 1: Anticancer Activity
A study investigated the effects of structurally related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study suggested that the fluorine substitution enhances the binding affinity to cancer-related targets, leading to increased efficacy in inhibiting cell growth.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of fluorinated phenoxy compounds. The results demonstrated that these compounds exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogen atoms in enhancing antimicrobial activity through increased interaction with bacterial membranes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is presented in Table 1.
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 4-(3-Fluorophenoxy)butanenitrile | Similar structure with one fluorine atom | Moderate antimicrobial activity |
| 4-(2,6-Difluorophenoxy)butanenitrile | Different fluorine substitution | Enhanced anticancer properties |
| 4-(3,5-Difluorophenoxy)butanenitrile | Additional fluorine at different position | Increased enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
